N-(2-methylpropyl)-3-oxobutanamide

Description

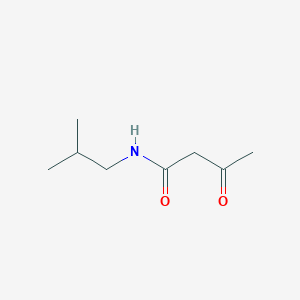

N-(2-Methylpropyl)-3-oxobutanamide is an amide derivative of 3-oxobutanic acid, where the nitrogen atom is substituted with a 2-methylpropyl (isobutyl) group. Its structure comprises a ketone group at the β-position relative to the amide bond, making it a β-ketoamide. This class of compounds is notable for its reactivity in organic synthesis, particularly in condensation and cyclization reactions.

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

N-(2-methylpropyl)-3-oxobutanamide |

InChI |

InChI=1S/C8H15NO2/c1-6(2)5-9-8(11)4-7(3)10/h6H,4-5H2,1-3H3,(H,9,11) |

InChI Key |

YGMCNSNOHVPULE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=O)CC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(2-Methylphenyl)-2-(1,3-dithiolan-2-ylidene)-3-oxobutanamide (Compound 7c)

Key Differences :

- Substituents: The phenyl group at the amide nitrogen and the dithiolane ring fused to the β-ketoamide distinguish this compound.

- Synthesis : Prepared via α-oxoketene S,S-acetal intermediates under reflux conditions, contrasting with simpler amidation methods likely used for N-(2-methylpropyl)-3-oxobutanamide .

- Spectroscopy :

- Applications : Likely serves as a precursor for heterocyclic synthesis due to the reactive dithiolane group, whereas the simpler isobutyl-substituted analog may prioritize solubility and ease of functionalization.

Methyl 2-Benzoylamino-3-oxobutanoate (Compound 1)

Key Differences :

- Functional Groups: Features a benzoylamino group at the α-position and an ester (methyl) at the carboxyl terminus instead of an amide.

- Reactivity: The ester group increases electrophilicity at the carbonyl, favoring nucleophilic attack in condensation reactions (e.g., with aromatic amines to form enamino esters) .

- Synthesis: Prepared via benzoylation of methyl 3-oxobutanoate, contrasting with the amide bond formation required for this compound.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Key Differences :

- Backbone : A benzamide (aromatic carbonyl) instead of a β-ketoamide.

- Directing Groups : The N,O-bidentate directing group enables metal-catalyzed C–H functionalization, a property less relevant to β-ketoamides lacking hydroxyl or aromatic motifs .

Data Table: Structural and Functional Comparison

| Compound | Substituents/Functional Groups | Key Spectral Features (1H-NMR) | Synthesis Method | Potential Applications |

|---|---|---|---|---|

| This compound | Isobutyl, β-ketoamide | δ ~2.3–2.5 (COCH3), δ ~3.0–3.2 (CH2N) | Amidation of 3-oxobutanoyl chloride | Organic intermediates, ligands |

| N-(2-Methylphenyl)-3-oxobutanamide [1] | 2-Methylphenyl, dithiolane, β-ketoamide | δ 7.04–8.08 (aromatic), δ 3.32–3.52 (S-CH2) | α-Oxoketene S,S-acetal route | Heterocyclic synthesis |

| Methyl 3-oxobutanoate [5] | Methyl ester, β-keto | δ 2.47 (COCH3), δ 3.7 (OCH3) | Esterification/benzoylation | Condensation reactions |

Research Implications and Gaps

- Reactivity: β-Ketoamides like this compound are understudied compared to their ester or aryl-substituted analogs.

- Synthetic Optimization : Simplified amidation protocols (e.g., using coupling agents like CDI, as in ) could enhance yield and purity compared to traditional acid chloride routes.

- Regulatory Considerations : Polymers incorporating 3-oxobutanamide derivatives () suggest industrial relevance, but environmental and safety data for this compound remain unaddressed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.